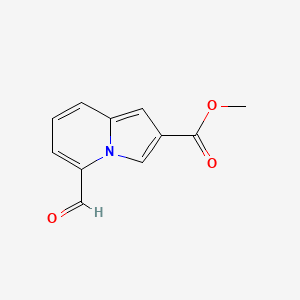
Methyl 5-formylindolizine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-formylindolizine-2-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in medicinal chemistry . This compound features a formyl group at the 5-position and a carboxylate ester at the 2-position of the indolizine ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formylindolizine-2-carboxylate typically involves the reaction of 2-bromomethyl-pyridine derivatives with enol carbamates under visible-light-mediated conditions . This method does not require organometallic photosensitizers, making it an environmentally friendly approach . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired indolizine derivative .
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formylindolizine-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Methyl 5-carboxyindolizine-2-carboxylate.
Reduction: Methyl 5-hydroxymethylindolizine-2-carboxylate.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formylindolizine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-formylindolizine-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function . The indolizine ring system can intercalate with DNA or interact with enzymes, modulating their activity . These interactions contribute to the compound’s biological effects, such as its anticancer and antimicrobial properties .
Comparison with Similar Compounds
Methyl 5-formylindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound shows antiviral activity against influenza A.
Ethyl 1-cyclopropyl-5-hydroxy-4-((5-methyl-1H-imidazol-1-yl)methyl)-2-(phenylsulfonylmethyl)-1H-indole-3-carboxylate: This derivative exhibits significant activity against hepatitis B virus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 5-formylindolizine-2-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-9-3-2-4-10(7-13)12(9)6-8/h2-7H,1H3 |
InChI Key |
UABKFJYVBJDXOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















